Cas no 1903169-37-8 (2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1903169-37-8x500.png)
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide 化学的及び物理的性質
名前と識別子
-
- F6514-8899
- 2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
- 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide
- AKOS025381790
- N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
- 1903169-37-8
-
- インチ: 1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25)
- InChIKey: PDDLFOKWGNSOPB-UHFFFAOYSA-N
- SMILES: O(C1C=CC2=C(C=1)OCO2)C(C)C(NCC1C=CN=C(C2C=NC=CC=2)C=1)=O
計算された属性
- 精确分子量: 377.13755610g/mol
- 同位素质量: 377.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 520
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.6Ų
- XLogP3: 2.5
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-8899-10mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-2μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-10μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-5μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-1mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-2mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-20mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-5mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-15mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-8899-20μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide |
1903169-37-8 | 20μmol |
$79.0 | 2023-09-08 |
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamideに関する追加情報
Introduction to 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide (CAS No. 1903169-37-8)
2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide, identified by its CAS number 1903169-37-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This molecule represents a convergence of diverse structural motifs, including a benzodioxole moiety and a bipyridine scaffold, which are well-documented for their potential in modulating biological pathways. The compound's unique architecture positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The benzodioxole ring system, commonly found in various pharmacologically active agents, is known for its ability to interact with biological targets such as enzymes and receptors. Specifically, the 2H-1,3-benzodioxol-5-yloxy substituent in this compound introduces a hydroxylated aromatic ring that can engage in hydrogen bonding or π-stacking interactions, enhancing binding affinity and selectivity. This feature is particularly relevant in the design of molecules targeting neurological disorders, where precise molecular recognition is crucial.
Complementing the benzodioxole moiety is the bipyridine component, which serves as a versatile pharmacophore in medicinal chemistry. The 2,3'-bipyridine unit is renowned for its ability to chelate metal ions and form stable complexes with biological targets. In this context, the [2,3'-bipyridine]-4-ylmethyl group in the compound's structure suggests potential interactions with metal-dependent enzymes or receptors. Such interactions have been exploited in the development of antiviral and anticancer agents, where metal coordination plays a pivotal role in modulating enzyme activity.
The amide functional group at the nitrogen position further enhances the compound's structural diversity. Amides are common motifs in bioactive molecules due to their ability to participate in hydrogen bonding networks and influence conformational flexibility. The N-({[2,3'-bipyridine]-4-yl}methyl)propanamide moiety not only contributes to the molecule's solubility but also provides additional sites for interaction with biological targets. This dual functionality makes the compound an intriguing candidate for investigating its potential therapeutic applications.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and binding affinities. Studies utilizing molecular docking simulations have shown that compounds incorporating both benzodioxole and bipyridine moieties exhibit promising binding profiles with various biological targets. For instance, computational studies on similar scaffolds have identified potential interactions with enzymes involved in inflammation and oxidative stress pathways. These findings align with experimental observations suggesting that such compounds may exhibit anti-inflammatory and antioxidant properties.
In vitro investigations have begun to elucidate the pharmacological profile of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide. Initial assays have revealed moderate activity against certain enzymatic targets, particularly those implicated in metabolic disorders. The benzodioxole moiety appears to contribute to inhibitory effects on enzymes such as cytochrome P450 isoforms, while the bipyridine component shows potential interactions with adenosine receptors. These preliminary findings warrant further exploration to fully characterize the compound's pharmacological spectrum.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complex structural features. Multi-step synthetic routes involving cross-coupling reactions and functional group transformations have been employed to construct the desired framework. Advances in synthetic methodologies have facilitated the efficient preparation of such intricate molecules, enabling researchers to explore their biological relevance more effectively.
The potential applications of CAS No. 1903169-37-8 extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique combination of structural elements makes it a versatile building block for designing novel compounds with tailored properties. For instance, derivatives of this molecule could be explored for their antimicrobial or antifungal activities, leveraging the inherent bioactivity of benzodioxole and bipyridine systems.
Future research directions may focus on optimizing the compound's pharmacokinetic properties through structural modifications. Enhancing solubility, improving metabolic stability, and reducing off-target effects are critical steps toward translating preclinical findings into clinical applications. Collaborative efforts between computational chemists and experimental biologists will be essential in guiding these efforts toward success.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will accelerate the discovery process for compounds like 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide. These approaches enable rapid identification of lead compounds and their optimization through iterative cycles of synthesis and testing. Such methodologies are indispensable in modern drug discovery pipelines.
In conclusion,CAS No. 1903169-37-8 represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. Continued investigation into its biological activity and synthetic feasibility will undoubtedly yield further insights into its utility as a lead compound or building block for future drug development efforts.
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